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molecular formula C10H13NO2 B8703897 2-isopropyl-6-methylisonicotinic acid

2-isopropyl-6-methylisonicotinic acid

Cat. No. B8703897
M. Wt: 179.22 g/mol
InChI Key: SEIMFXZJKUTSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH2:11][CH:12](C)C)[N:10]=1)[C:5]([OH:7])=[O:6].[C:15](B1OB(C(C)=C)OB(C(C)=C)O1)(C)=C>>[CH:11]([C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([CH3:1])[N:10]=1)[C:5]([OH:7])=[O:6])([CH3:12])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(N1)CC(C)C
Step Two
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)B1OB(OB(O1)C(=C)C)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C(=O)O)C=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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